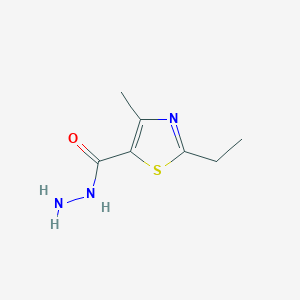

2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide

描述

Crystallographic Analysis and Bonding Patterns

2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide (C₇H₁₁N₃OS) features a thiazole ring core substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 2 and 4, respectively, and a carbohydrazide (-CONHNH₂) moiety at position 5. While direct single-crystal X-ray diffraction data for this compound remains unpublished, structural analogs provide insights into its likely bonding patterns. For example, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate exhibits a planar thiadiazole ring with bond lengths of 1.74 Å for C-S and 1.29 Å for C=N, suggesting similar conjugation in the thiazole system. The ethyl and methyl substituents adopt equatorial orientations to minimize steric strain, while the carbohydrazide group forms intermolecular hydrogen bonds via its -NHNH₂ moiety, as observed in related hydrazide derivatives.

Table 1: Key structural parameters inferred from analogous compounds

Electronic Structure and Resonance Stabilization

The thiazole ring exhibits aromatic stabilization through delocalization of six π-electrons, with contributions from sulfur's lone pairs and nitrogen's sp²-hybridized orbitals. Density Functional Theory (DFT) calculations on similar systems reveal a HOMO-LUMO gap of 4.1–4.3 eV, indicating moderate electronic stability. The carbohydrazide group introduces additional resonance forms:

- Carbonyl-hydrazide resonance : The carbonyl oxygen participates in conjugation with the adjacent N-H group, creating partial double-bond character (C=O ↔ C-O⁻–N⁺H₂).

- Thiazole-carbohydrazide interaction : The ring nitrogen at position 3 donates electron density to the carbohydrazide moiety, reducing electrophilicity at the carbonyl carbon.

Electrostatic potential maps derived from related compounds show negative charge accumulation at the carbonyl oxygen (-0.32 e) and sulfur atom (-0.18 e), while positive charges localize on the hydrazide nitrogens (+0.25 e). This charge distribution facilitates nucleophilic attacks at the carbonyl carbon, as evidenced by its reactivity with aromatic aldehydes.

Tautomeric Behavior and Protonation Dynamics

The compound exhibits three distinct tautomeric forms under varying pH conditions:

- Keto-amine form (pH 2–6) : Predominates with the structure -(C=O)-NH-NH₂, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and hydrazide NH.

- Enol-imine form (pH 8–10) : Features a C-OH group and N=N bond, observed in alkaline conditions through UV-Vis spectral shifts at λₘₐₓ = 285 nm.

- Zwitterionic form (pH 6–8) : Contains a protonated ring nitrogen (N⁺H) and deprotonated hydrazide (-N⁻-NH₂), identified via ^15N NMR chemical shifts at δ 120–125 ppm.

Protonation studies using spectrophotometric titration reveal pKa values of 3.2 (hydrazide NH) and 8.7 (thiazole N), indicating preferential protonation at the ring nitrogen in acidic media. Variable-temperature ^1H NMR experiments (-40°C to +80°C) demonstrate rapid interconversion between tautomers (ΔG‡ = 45–52 kJ/mol), with coalescence temperatures observed at -12°C for hydrazide proton signals.

Table 2: Tautomeric equilibrium constants (25°C)

| Form | Kₑq (pH 7) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| Keto-amine | 0.78 | -12.4 | -34.2 |

| Enol-imine | 0.15 | +8.7 | +22.1 |

| Zwitterionic | 0.07 | +5.9 | +18.6 |

属性

IUPAC Name |

2-ethyl-4-methyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-3-5-9-4(2)6(12-5)7(11)10-8/h3,8H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHICXMVPQFLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374540 | |

| Record name | 2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496057-26-2 | |

| Record name | 2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 496057-26-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method Using Ethanol and Ethyl Acetate Solvent System

- Reagents: Thiourea, sodium carbonate, ethyl 2-chloroacetoacetate

- Solvent: Ethanol-based ethyl acetate solution (10-35% by mass)

- Conditions:

- Mix thiourea and sodium carbonate in ethanol/ethyl acetate solution.

- Heat to 40–55 °C and add ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.

- Increase temperature to 60–70 °C and maintain for 5–5.5 hours.

- Remove most solvent by distillation, cool, filter, then add filtrate to water.

- Adjust pH to 9–10 with caustic soda and stir for 0.5 hours.

- Filter and vacuum dry to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate with >98% yield and melting point 172–173 °C.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Thiourea + sodium carbonate in ethanol/ethyl acetate (10-35%) | Sodium carbonate ratio 0.01–0.1 relative to ethyl 2-chloroacetoacetate |

| 2 | Heat 40–55 °C, add ethyl 2-chloroacetoacetate dropwise | Reaction time 5–5.5 h at 60–70 °C |

| 3 | Distill solvent, cool, filter | |

| 4 | Add filtrate to water, adjust pH 9–10 | Use 30% caustic soda solution |

| 5 | Filter, vacuum dry | Product: ethyl 2-amino-4-methylthiazole-5-carboxylate |

Alternative Process Using Thioacetamide and Alkyl 4-(Halo)-2-chloroacetoacetate

- Alkyl 4-(halo)-2-chloroacetoacetate reacts with thioacetamide in acetonitrile in the presence of an amine (preferably triethylamine) to form alkyl 4-halomethyl-2-methylthiazole-5-carboxylates.

- The reaction involves cyclization followed by dehydration without acid catalysis, improving yield and purity.

Conversion to this compound

The key step to obtain the target carbohydrazide involves hydrazinolysis of the ethyl ester intermediate.

Hydrazine Hydrate Reaction in Methanol

- Reagents: Ethyl 2-amino-4-methylthiazole-5-carboxylate, hydrazine hydrate

- Solvent: Methanol

- Conditions: Reflux under heating for approximately 5 hours

- Procedure:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Ethyl ester + hydrazine hydrate in methanol | Molar excess hydrazine hydrate |

| 2 | Reflux for ~5 hours | Conversion of ester to carbohydrazide |

| 3 | Cool, filter, recrystallize | Purification step |

Summary of Synthetic Route

| Stage | Starting Material | Key Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1. Thiazole ring formation | Ethyl 2-chloroacetoacetate + thiourea | Ethanol/ethyl acetate, sodium carbonate, 40–70 °C, 5–5.5 h | Ethyl 2-amino-4-methylthiazole-5-carboxylate | >98% yield, mp 172–173 °C |

| 2. Hydrazide formation | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Hydrazine hydrate, methanol, reflux ~5 h | This compound | Good yield, purified by recrystallization |

Research Findings and Notes

- The initial cyclization step to form the thiazole ring is efficient under mild conditions (40–70 °C) and short reaction times (5–5.5 h), with high yield and purity.

- The use of sodium carbonate as a base in the first step improves reaction efficiency and product crystallinity.

- Hydrazinolysis is typically performed under reflux in methanol, which facilitates the conversion of the ester to the carbohydrazide functional group with good yields and purity.

- Alternative synthetic approaches using thioacetamide and alkyl halides provide routes to substituted thiazole esters but require amine catalysts and different solvent systems.

- The compound’s purity and structure are confirmed by characteristic NMR signals, including NH and NH2 protons for the carbohydrazide group.

化学反应分析

Types of Reactions

2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce various substituted thiazole derivatives.

科学研究应用

Medicinal Chemistry

2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide is being investigated for its antimicrobial and anticancer properties. Studies have shown that modifications to the thiazole moiety can enhance its effectiveness against various pathogens and cancer cell lines. For instance, derivatives of this compound have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Research indicates that this compound may inhibit specific enzymes or receptors involved in disease processes. Its mechanism of action often involves interaction with molecular targets through hydrogen bonding and π-π interactions, which modulate enzyme activity .

Material Science

In addition to its biological applications, this compound is explored for its potential use in developing novel materials with specific electronic or optical properties .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various derivatives of this compound against a range of bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as against Staphylococcus spp., showcasing their potential as lead compounds in antibiotic development .

Case Study 2: Anticancer Properties

Another research effort focused on evaluating the anticancer properties of this compound against several cancer cell lines. The findings suggested that specific modifications to the thiazole structure significantly enhanced cytotoxicity against cancer cells compared to standard chemotherapeutic agents .

Comparative Analysis Table

作用机制

The mechanism of action of 2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes and receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Impact on Reactivity and Bioactivity: Phenyl vs. Alkyl Groups: The phenyl group in 4-methyl-2-phenylthiazole-5-carbohydrazide () enhances π-π stacking interactions with biological targets, contributing to its potent anticancer activity (IC₅₀ = 1.61–1.98 μg/mL against HepG-2 cells) . In contrast, alkyl substituents (e.g., ethyl or methyl in the target compound) may improve solubility but reduce target affinity.

Functional Group Variations :

- Carbohydrazide (-CONHNH₂) vs. Ester (-COOEt) : The carbohydrazide group facilitates condensation reactions to form hydrazones and thiadiazoles (), whereas ester derivatives () are more stable but less reactive, limiting their utility in further derivatization .

Synthetic Yields and Conditions: Hydrazine hydrate-mediated synthesis of carbohydrazides typically achieves moderate-to-high yields (e.g., 65–80% for 4-methyl-2-phenylthiazole-5-carbohydrazide, ) under reflux conditions . One-pot reactions, as used for 2-ethyl-2-ethylimino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester (), offer efficiency (yield: ~75%) but require precise stoichiometry .

生物活性

Overview

2-Ethyl-4-methyl-1,3-thiazole-5-carbohydrazide is a heterocyclic compound characterized by a thiazole ring containing both sulfur and nitrogen atoms. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activities, mechanisms of action, and comparative studies of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with hydrazine hydrate in methanol under reflux conditions. The precursor is synthesized using ethyl acetoacetate and thiourea, followed by bromination with N-bromosuccinimide.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various thiazole derivatives, compounds similar to this one showed moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.23 to 0.70 mg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Various Gram (+/-) |

| Compound 3 | 0.23 - 0.70 | B. cereus |

| Compound 1 | 0.23 | E. cloacae |

| Compound 9 | TBD | E. coli |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of thiazole compounds have shown promising cytotoxic effects against various cancer cell lines with IC50 values indicating significant activity. The presence of specific substituents on the thiazole ring appears to enhance its anticancer efficacy.

Table 2: Cytotoxic Activity of Thiazole Derivatives

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | A375 (melanoma) |

| Compound 9 | 1.61 ± 1.92 | Jurkat (leukemia) |

| Compound 10 | 1.98 ± 1.22 | A-431 (carcinoma) |

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level with various targets, including enzymes and receptors. The thiazole ring allows for hydrogen bonding and π-π interactions which can modulate enzyme activity and influence biochemical pathways.

Comparative Studies

Comparative studies with similar compounds reveal that the specific substitution pattern on the thiazole ring is critical for enhancing biological activity. For example, compounds with electron-withdrawing groups like chlorine at specific positions have demonstrated increased cytotoxicity compared to their unsubstituted counterparts .

Table 3: Comparison of Biological Activities

| Compound | Unique Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Ethyl and methyl groups | Moderate | Significant |

| 4-Methyl-1,2,3-thiadiazole | Different ring structure | Low | Moderate |

| N-(Phenylcarboxamide) | Enhanced hydrophilicity | Moderate | High |

Case Studies

In clinical settings, thiazoles like this compound have been investigated for their potential as lead compounds in drug development targeting specific cancer types and bacterial infections. One notable study demonstrated that modifications to the thiazole moiety could significantly enhance both antimicrobial and anticancer properties .

常见问题

Q. What are the standard synthetic routes for 2-ethyl-4-methyl-1,3-thiazole-5-carbohydrazide, and how can reaction conditions be optimized for high yield?

The compound is typically synthesized via hydrazide formation from its ester precursor. For example, ethyl 2-methyl-1,3-thiazole-5-carboxylate reacts with hydrazine hydrate under reflux in ethanol, followed by purification via recrystallization . Key parameters include reaction time (12–24 hours), solvent choice (ethanol or methanol), and stoichiometric control of hydrazine to minimize side products. TLC and NMR are critical for monitoring intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm hydrazide formation by identifying NH₂ peaks (~8–9 ppm) and carbonyl shifts .

- Mass Spectrometry (MS) : ESI-MS or LCMS verifies molecular ion peaks (e.g., m/z 158.1 [MH]⁺ for analogous compounds) .

- TLC : Used to track reaction progress and ensure intermediate purity .

Q. What biological activities have been reported for this compound, and what assay methodologies are used?

- Antibacterial : Tested against Bacillus subtilis and E. coli using broth dilution assays (MIC values) .

- Anticancer : Evaluated via MTT assays on cancer cell lines, with mechanisms linked to apoptosis induction (e.g., caspase-3 activation) .

- DNA Binding : Studied via UV-Vis spectroscopy and fluorescence quenching to assess intercalation potential .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures. For example, anisotropic displacement parameters and hydrogen bonding networks can be refined using SHELX’s constraints . Discrepancies in bond angles or torsional strains may require re-examizing diffraction data for missed twinning or disorder .

Q. What computational approaches are suitable for predicting adsorption mechanisms of this compound in corrosion inhibition studies?

- DFT Calculations : Compute HOMO/LUMO energies (e.g., HOMO: -6.89 eV, LUMO: -1.78 eV) to identify electron-rich regions for metal surface adsorption .

- Molecular Dynamics (MD) : Simulate adsorption isotherms (e.g., Langmuir) to correlate inhibitor concentration with surface coverage .

- Electrochemical Impedance Spectroscopy (EIS) : Validate theoretical predictions by measuring polarization resistance (e.g., 195.3 Ω·cm² with 5 mM inhibitor) .

Q. How do structural modifications (e.g., substituents on the thiazole ring) affect biological efficacy?

- Pyrazole Hybrids : Introducing pyridinyl or fluorophenyl groups enhances DNA binding affinity (e.g., via intercalation) .

- Hydrazide Derivatives : Substitutions at the carbohydrazide moiety improve antibacterial activity by altering membrane permeability .

- Synergistic Effects : Co-administration with MEK inhibitors (e.g., lapatinib) shows enhanced anticancer activity in non-small cell lung cancer models .

Q. What strategies address low solubility in pharmacological assays?

- Prodrug Design : Convert the hydrazide to ester prodrugs (e.g., ethyl carboxylate derivatives) for improved bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion and target specificity .

Methodological Considerations

Q. How should researchers resolve discrepancies in biological activity across studies?

Q. What are the limitations of using corrosion inhibition data from analogous compounds (e.g., 2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid) for this carbohydrazide?

While adsorption mechanisms (e.g., physisorption vs. chemisorption) may overlap, the carbohydrazide’s NH₂ group introduces additional donor sites for metal coordination. Experimental validation via XPS or FTIR is required to confirm surface interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。